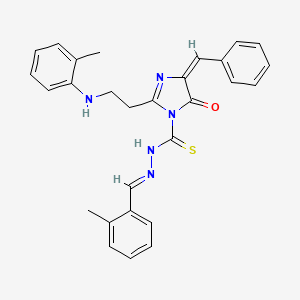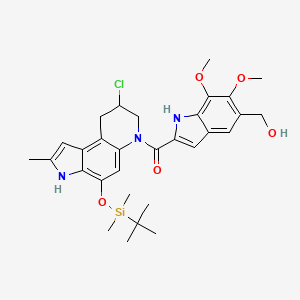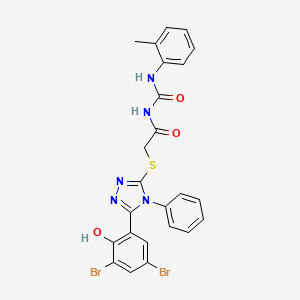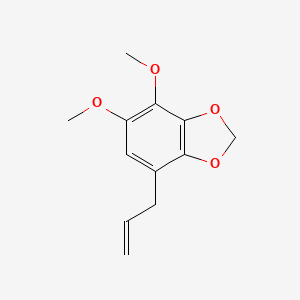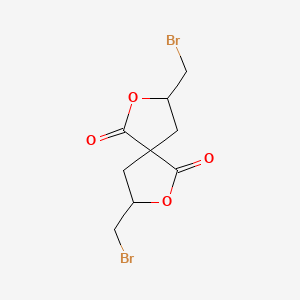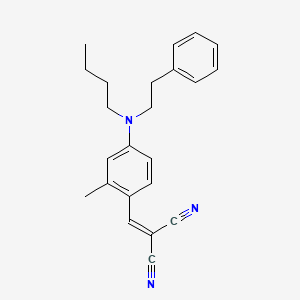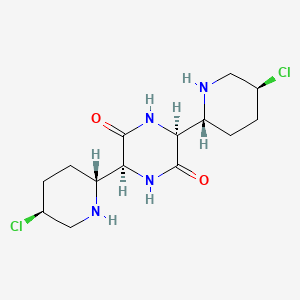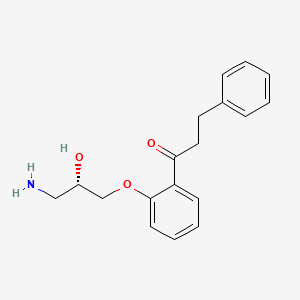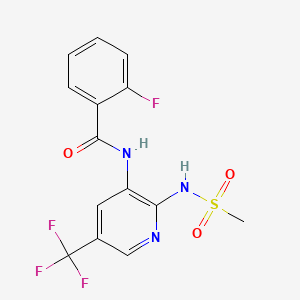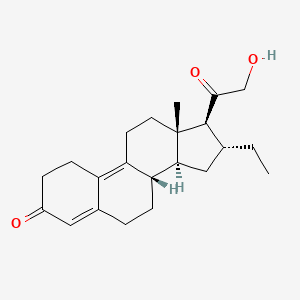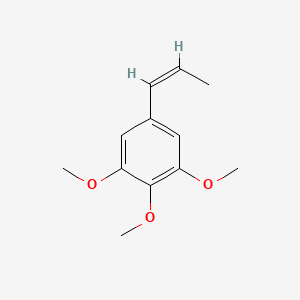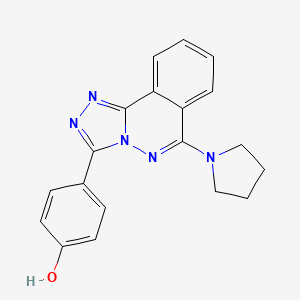
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- is a complex heterocyclic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridazine derivative with an isoquinoline derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s complexity.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its cardiovascular and anti-inflammatory activities.
Pyridazine: Exhibits a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.
Propiedades
Número CAS |
96825-86-4 |
|---|---|
Fórmula molecular |
C20H18N4O |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-N,N-dimethylpyridazino[4,3-c]isoquinolin-6-amine |
InChI |
InChI=1S/C20H18N4O/c1-24(2)20-16-7-5-4-6-15(16)19-18(21-20)12-17(22-23-19)13-8-10-14(25-3)11-9-13/h4-12H,1-3H3 |
Clave InChI |
GEXSCHFODZRCDT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


